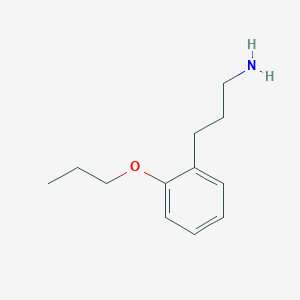

3-(2-Propoxyphenyl)propan-1-amine

Vue d'ensemble

Description

3-(2-Propoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It belongs to the class of phenylpropylamines, which are characterized by a phenyl group attached to a propylamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propoxyphenyl)propan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with nitroethane to form 3-(2-propoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or sulfonated derivatives.

Applications De Recherche Scientifique

Pharmacology

3-(2-Propoxyphenyl)propan-1-amine has been studied for its potential as a histamine H3 receptor antagonist . Research indicates that compounds with similar structures can modulate neurotransmitter release, making them candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. The pharmacokinetic profile of this compound suggests it could effectively penetrate the blood-brain barrier, enhancing its therapeutic potential in central nervous system applications .

Antidepressant Activity

Case studies have demonstrated that this compound exhibits significant antidepressant-like effects in rodent models. In one study, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating enhanced mood and potential efficacy as an antidepressant .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress and neuronal apoptosis in vitro, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| H3 Receptor Antagonism | Modulates neurotransmitter release | Potential treatment for CNS disorders |

| Antidepressant-like Effects | Increases locomotor activity; reduces immobility | Significant mood enhancement |

| Neuroprotection | Mitigates oxidative stress; prevents apoptosis | Potential for neurodegenerative disease treatment |

Case Study 1: Antidepressant Efficacy

In a controlled study, rodents were administered varying doses of this compound. Results showed a dose-dependent increase in locomotor activity and a decrease in immobility during forced swim tests, indicating significant antidepressant effects comparable to established antidepressants .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of apoptosis and oxidative damage, suggesting its potential utility in neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 3-(2-Propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenylpropylamine: Similar structure but lacks the propoxy group.

N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine: Contains a phenothiazine moiety instead of a simple phenyl group.

Uniqueness

3-(2-Propoxyphenyl)propan-1-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other phenylpropylamines, making it a valuable compound for research and industrial applications.

Activité Biologique

3-(2-Propoxyphenyl)propan-1-amine, also known as a derivative of phenethylamine, has attracted attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its propoxy and phenyl groups attached to a propanamine backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to influence the dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.

Potential Mechanisms Include:

- Receptor Binding: The compound may bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.

- Inhibition of Enzymes: It may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects: Studies suggest that compounds similar to this compound exhibit antidepressant-like effects in animal models by enhancing serotonin levels.

- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation markers, indicating a role in inflammatory disorders.

- Neuroprotective Effects: Preliminary studies suggest neuroprotective properties, possibly through antioxidant mechanisms.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cell signaling pathways related to inflammation and neuronal survival. For instance:

| Study | Assay Type | Key Findings |

|---|---|---|

| Study 1 | Cell Viability Assay | Increased cell viability in neuronal cell lines exposed to oxidative stress. |

| Study 2 | ELISA | Reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in treated cells. |

In Vivo Studies

Animal studies have further elucidated the biological effects of this compound:

| Study | Model | Results |

|---|---|---|

| Study A | Mouse Model of Depression | Significant reduction in depression-like behaviors compared to control groups. |

| Study B | Rat Model of Inflammation | Decreased paw edema and inflammatory markers post-treatment. |

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of this compound through behavioral tests such as the forced swim test (FST). Results indicated that the compound significantly reduced immobility time, suggesting an antidepressant-like effect.

Case Study 2: Neuroprotection

In a neurodegenerative model, administration of this compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential as a neuroprotective agent.

Propriétés

IUPAC Name |

3-(2-propoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-10-14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8H,2,5,7,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIZRBFISXMAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589847 | |

| Record name | 3-(2-Propoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937661-89-7 | |

| Record name | 3-(2-Propoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.